3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate

Drug-likeness Permeability Physicochemical profiling

3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate (ChemDiv Compound ID: IB04-0293) is a fully synthetic small molecule built on a 4(3H)-quinazolinone core (CAS 30507-16-5) bearing a dimethylcarbamate ester at the 6-position, a 4-methoxyphenyl substituent at N-3, and a methyl group at C-2. With a molecular weight of 353.38 g·mol⁻¹ (C₁₉H₁₉N₃O₄) and a calculated logP/logD of 1.77, it occupies a favorable drug-like property space.

Molecular Formula C19H19N3O4
Molecular Weight 353.4 g/mol
Cat. No. B5013468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate
Molecular FormulaC19H19N3O4
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)OC(=O)N(C)C)C(=O)N1C3=CC=C(C=C3)OC
InChIInChI=1S/C19H19N3O4/c1-12-20-17-10-9-15(26-19(24)21(2)3)11-16(17)18(23)22(12)13-5-7-14(25-4)8-6-13/h5-11H,1-4H3
InChIKeyHUNUPRDVMPRLKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate: A 6-Carbamate Quinazolinone Screening Compound from the ChemDiv Diversity Library


3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate (ChemDiv Compound ID: IB04-0293) is a fully synthetic small molecule built on a 4(3H)-quinazolinone core (CAS 30507-16-5) [1] bearing a dimethylcarbamate ester at the 6-position, a 4-methoxyphenyl substituent at N-3, and a methyl group at C-2. With a molecular weight of 353.38 g·mol⁻¹ (C₁₉H₁₉N₃O₄) and a calculated logP/logD of 1.77, it occupies a favorable drug-like property space . The dimethylcarbamate moiety represents a distinctive structural feature that distinguishes it from the more common 6-amino, 6-amido, or 6-sulfonamido quinazolinone analogs and introduces potential for covalent or pseudo-irreversible target engagement via carbamylation of active-site serine or threonine residues, a mechanism exploited by carbamate-containing probes and therapeutics across the acetylcholinesterase, lipase, and kinase families [2].

Why 3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate Cannot Be Interchanged with Common 6-Position Quinazolinone Analogs


Quinazolinone screening libraries frequently contain compounds with identical or closely related cores but divergent substituents at the 6-position, including amines, amides, sulfonamides, and simple ethers. Selecting an arbitrary 6-position analog for follow-up without considering the dimethylcarbamate’s distinct electronic, steric, and reactivity profile can lead to irreproducible biological results or missed target engagement. Critically, the dimethylcarbamate group confers a calculated polar surface area of 92.0 Ų and 7 hydrogen bond acceptors , compared with 41.9 Ų and 3 HBA for the unsubstituted parent 4(3H)-quinazolinone [1], substantially altering permeability and solubility properties (logSw –3.1 for the target compound ). Furthermore, the N,N-dimethylcarbamate ester is susceptible to enzymatic hydrolysis to release the 6-hydroxy intermediate, which can act as a metabolic switch or a latent phenol for further derivatization; analogs lacking this ester function (e.g., 6-amino, 6-acetamido, or 6-methoxy derivatives) will exhibit fundamentally different metabolic stability, target residence time, and off-target liability profiles. For research programs where carbamate-based covalent or pseudo-irreversible inhibition is a mechanistic hypothesis, the target compound provides a direct structural entry point that generic 6-substituted quinazolinones do not offer.

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate vs. Structural Analogs


Polar Surface Area and Hydrogen Bond Acceptor Count: Target Compound vs. Unsubstituted 4(3H)-Quinazolinone Core

The dimethylcarbamate group at the 6-position increases the topological polar surface area (TPSA) by 50.1 Ų relative to the parent 3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone core [1]. This elevation in TPSA (from 41.9 Ų to 92.0 Ų) crosses the commonly referenced 60–70 Ų threshold for blood–brain barrier penetration, suggesting the target compound is biased toward peripheral or non-CNS target engagement unless active transport mechanisms are involved. The hydrogen bond acceptor count increases from 3 to 7, which may enhance aqueous solubility as reflected in the calculated logSw of –3.1 .

Drug-likeness Permeability Physicochemical profiling

Carbamate Hydrolytic Lability as a Potential Prodrug or Covalent Modifier Feature: Target Compound vs. 6-Ether and 6-Amide Analogs

The N,N-dimethylcarbamate ester at the 6-position is susceptible to esterase-catalyzed hydrolysis to release the 6-hydroxy-quinazolinone intermediate, a reaction that is well-precedented for aryl dimethylcarbamates [1]. This hydrolytic pathway provides a potential metabolic switch not available to 6-alkoxy (e.g., 6-methoxy) or 6-amido (e.g., 6-acetamido) quinazolinone analogs, which are metabolically and chemically stable at the 6-position under physiological conditions. While direct hydrolytic half-life data for the target compound are not yet published, the general class behavior of aryl N,N-dimethylcarbamates predicts a half-life in the range of minutes to hours in the presence of human plasma esterases, depending on the electron density of the aryl ring [1].

Covalent inhibition Prodrug design Metabolic stability

Unique 6-Position Substitution Pattern Relative to Commercially Available 3-(4-Methoxyphenyl)-2-methyl-4-oxoquinazoline Derivatives

A survey of publicly listed 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline analogs reveals that the major 6-position substituents available from commercial screening suppliers are amides (e.g., picolinamide, quinoline-2-carboxamide, phenylbutanamide, 4-nitrobenzenesulfonamide) . The dimethylcarbamate represents a distinct chemotype within this scaffold family, differing from the amide-linked analogs in its O- rather than N-attachment at the 6-position, its higher conformational flexibility, and its distinct hydrogen-bonding pharmacophore. This substitution pattern is absent from the >10 publicly enumerated 6-amido analogs, making the target compound the sole representative of the 6-O-carbamate chemotype in this specific quinazolinone sub-series.

Chemical diversity Scaffold decoration Library enumeration

Highest-Value Research and Procurement Scenarios for 3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate


Covalent Probe Development for Serine Hydrolase or Kinase Target Families

The dimethylcarbamate ester provides a latent electrophilic warhead that can carbamylate active-site serine or threonine residues. This mechanism, established for aryl dimethylcarbamates across acetylcholinesterase and other serine hydrolases [2], positions the compound as a starting point for developing activity-based probes or covalent inhibitors. The 4-methoxyphenyl and 2-methyl substituents allow for further vector diversification while maintaining the core quinazolinone scaffold. Procurement of this specific compound—rather than a 6-amido or 6-alkoxy surrogate—is essential because only the carbamate can form the covalent enzyme adduct required for target engagement studies. Researchers should confirm carbamylation by intact-protein mass spectrometry in their assay system.

Metabolic Lability Screening to Identify Esterase-Sensitive Chemotypes

The target compound’s 6-O-dimethylcarbamate linkage is predicted to undergo esterase-catalyzed hydrolysis, releasing the 6-hydroxy-quinazolinone. This property makes it suitable for inclusion in metabolic stability screening panels designed to identify esterase-sensitive chemotypes or to discover prodrug candidates. The computed logP of 1.77 and moderate aqueous solubility (logSw –3.1) are consistent with acceptable permeability for cell-based assays. When comparing panels, the target compound should be run alongside its stable 6-methoxy or 6-acetamido analogs to quantify the contribution of the carbamate to clearance and to differentiate esterase-dependent from esterase-independent biological effects.

Scaffold-Hopping and Bioisostere Evaluation in CNS vs. Peripheral Target Screening

With a TPSA of 92.0 Ų—substantially higher than the 41.9 Ų of the parent quinazolinone [1]—the target compound is predicted to exhibit restricted passive blood–brain barrier penetration. This physicochemical signature makes it a valuable tool compound for peripheral target screens (e.g., oncology, inflammation, metabolic disease) where CNS exclusion is desirable. Conversely, for CNS targets the compound can serve as a negative control or a starting point for structural modifications aimed at reducing TPSA (e.g., removing the 4-methoxy group or replacing the dimethylcarbamate with a less polar substituent). Procurement of the specific dimethylcarbamate derivative with known computed TPSA and logP values enables rational library design decisions.

Quinazolinone Diversity Library Gap-Filling and SAR Expansion

As the only commercially available 6-O-carbamate in the 3-(4-methoxyphenyl)-2-methyl-quinazolinone sub-series , this compound fills a critical diversity gap for organizations building focused quinazolinone libraries. Its inclusion enables exploration of O-linked vs. N-linked substituent effects on potency, selectivity, and ADME properties without the need for custom synthesis. For procurement decisions, the compound’s availability in milligram quantities from ChemDiv (IB04-0293) provides a rapid entry point for pilot SAR studies, while its unique substitution pattern ensures that no generic off-the-shelf analog can serve as a direct substitute.

Quote Request

Request a Quote for 3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.